1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole
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Overview
Description
1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a dioxaborolane group, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biological molecules, making it useful in enzyme inhibition and protein labeling studies. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane group but differs in the aromatic ring structure.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a dioxaborolane group, but with a phenyl ring instead of a pyrazole ring.
Uniqueness
1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is unique due to its combination of a pyrazole ring and a dioxaborolane group
Properties
Molecular Formula |
C13H21BN2O2 |
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Molecular Weight |
248.13 g/mol |
IUPAC Name |
1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
InChI |
InChI=1S/C13H21BN2O2/c1-10-11(9-16(6)15-10)7-8-14-17-12(2,3)13(4,5)18-14/h7-9H,1-6H3/b8-7+ |
InChI Key |
HINCCTWVIZOMSV-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(N=C2C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=C2C)C |
Origin of Product |
United States |
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